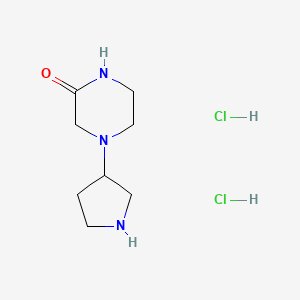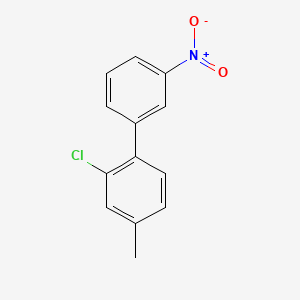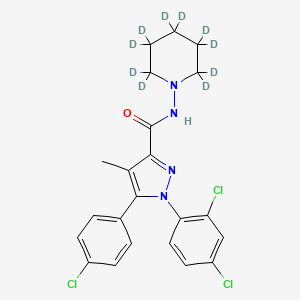
(4S,5R,6E,8E,10Z,13Z,15E,17R,19Z)-4,5,17-trihydroxydocosa-6,8,10,13,15,19-hexaenoic acid
Overview
Description
17(R)-Resolvin D4 (17(R)-RvD4) is an aspirin-triggered epimer of RvD4.
Scientific Research Applications
Role in Inflammation and Immune Response
- Resolvin D4, a form of this compound, plays a critical role in regulating biological actions during the resolution of inflammation. It has been identified in human and mouse bone marrow and has shown protective effects in organ injury models. Resolvin D4 enhances neutrophil and monocyte phagocytic function, indicating its importance in immune response and inflammation resolution (Winkler et al., 2018).
Bioactive Metabolites and Mechanisms 2. This compound is part of a new pathway of bioactive metabolites derived from docosahexaenoic acid by macrophages. These metabolites, including maresins, have potent anti-inflammatory and pro-resolving activities, playing significant roles in tissue homeostasis, inflammation resolution, wound healing, and host defense (Serhan et al., 2009).
Therapeutic Potential 3. The compound's derivatives, known as resolvins, have been shown to significantly reduce inflammation in human blood following omega-3 fatty acid supplementation, suggesting their potential therapeutic applications in treating inflammatory conditions (Mas et al., 2012).
Metabolism and Production 4. Metabolic studies of related resolvins derived from docosapentaenoic acid highlight the importance of understanding their pharmacokinetic profiles and metabolic stability for therapeutic development (Dangi et al., 2010).
Protective Effects in Lung Injury 5. In a study of acute lung injury, it was found that certain derivatives of this compound, specifically resolvin D3 and its aspirin-triggered form, have protective effects for injured epithelia, accelerating the restoration of epithelial barrier and function (Colby et al., 2016).
Novel Actions in Host Protection 6. The compound has been identified in human tissues, where it persists into the resolution phase of acute infections, suggesting its role in host protection and bacterial clearance (Winkler et al., 2016).
properties
IUPAC Name |
(4S,5R,6E,8E,10Z,13Z,15E,17R,19Z)-4,5,17-trihydroxydocosa-6,8,10,13,15,19-hexaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-2-3-11-14-19(23)15-12-9-7-5-4-6-8-10-13-16-20(24)21(25)17-18-22(26)27/h3-4,6-13,15-16,19-21,23-25H,2,5,14,17-18H2,1H3,(H,26,27)/b6-4-,9-7-,10-8+,11-3-,15-12+,16-13+/t19-,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPLJNOOLKUEBS-MMOUQCFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CCC=CC=CC=CC(C(CCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@H](/C=C/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,5R,6E,8E,10Z,13Z,15E,17R,19Z)-4,5,17-trihydroxydocosa-6,8,10,13,15,19-hexaenoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the total synthesis of Resolvin D4 and its 17(R)-hydroxy-epimer?
A1: The successful total synthesis of these compounds, achieved through a convergent strategy using readily available chiral starting materials [], is significant for several reasons. Firstly, it confirms the proposed structures of these naturally occurring bioactive molecules. Secondly, it enables the production of sufficient quantities of these compounds for further biological evaluation, which was previously limited by their low natural abundance. This is crucial for elucidating their specific roles in inflammation resolution and exploring their therapeutic potential.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Erythro-3,4-dimethyl-alpha-[1-(methylamino)ethyl]-benzylalcohol,monohydrochloride](/img/structure/B594160.png)
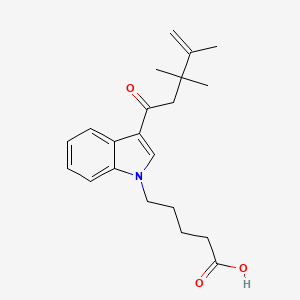
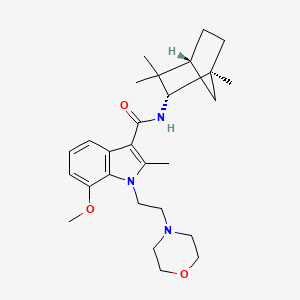
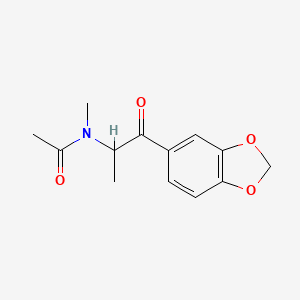
![Spiro[2.5]octan-6-amine hydrochloride](/img/structure/B594168.png)


![4-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B594172.png)

![7-Bromo-3H-imidazo[4,5-b]pyridine](/img/structure/B594177.png)
